

Check Availability & Pricing

# Application of Lymphoscan in Studying Lymphatic Flow Dynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lymphoscan**, a radiopharmaceutical containing Technetium-99m labeled human serum albumin (Tc-99m HSA), is a valuable tool for the functional and anatomical assessment of the lymphatic system. Its use in lymphoscintigraphy, a nuclear medicine imaging technique, allows for the visualization and quantification of lymphatic flow dynamics. This is crucial for the diagnosis and management of lymphatic disorders such as lymphedema, for staging various cancers through sentinel lymph node mapping, and for evaluating the impact of novel therapeutics on lymphatic function. These application notes provide detailed protocols and data for utilizing **Lymphoscan** in preclinical and clinical research.

The principle behind **Lymphoscan**'s utility lies in the particle size of the albumin colloid, which, when injected intradermally or subcutaneously, is readily taken up by the lymphatic capillaries. [1][2] The radiolabel allows for external imaging using a gamma camera, tracking the agent's path through lymphatic vessels and its accumulation in lymph nodes. This enables both qualitative and quantitative assessment of lymphatic drainage.[3][4]

## **Key Applications**

 Diagnosis and Assessment of Lymphedema: Lymphoscintigraphy with Lymphoscan is considered a gold standard for differentiating lymphedema from other causes of limb



swelling.[1] It can identify patterns of lymphatic obstruction, dermal backflow, and collateral vessel formation.[3]

- Sentinel Lymph Node (SLN) Mapping: In oncology, particularly for melanoma and breast cancer, Lymphoscan is used to identify the first lymph node(s) that drain a primary tumor.[5]
   [6] This allows for targeted biopsy, reducing the morbidity associated with complete lymph node dissection.[5]
- Evaluating Therapeutic Interventions: The quantitative nature of **Lymphoscan** imaging allows for the objective assessment of treatments aimed at improving lymphatic function, such as manual lymphatic drainage, compression therapy, or novel lymphangiogenic drugs.

  [7]
- Drug Development: For drugs intended to be delivered via the lymphatic system or those
  that may impact lymphatic function, Lymphoscan can be a critical tool in preclinical and
  clinical development to assess drug delivery and potential off-target effects.

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies using Tc-99m HSA for lymphatic flow assessment.



| Parameter                                  | Normal/Control<br>Subjects                                      | Lymphedema<br>Patients                                         | Reference(s) |
|--------------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------|--------------|
| Mean Transit Time<br>(MTT) - Upper Limb    | 5.4 ± 2.5 minutes                                               | 60.1 ± 27.7 minutes                                            | [2]          |
| Ilioinguinal Lymph<br>Node Uptake (%)      | 19.7% (Mean)                                                    | 5.5% (Mean)                                                    | [4]          |
| Axillary Lymph Node<br>Uptake (%)          | Median ~0.1% at 45<br>min                                       | Lower uptake<br>compared to the<br>contralateral normal<br>arm | [8][9]       |
| Injection Site Clearance Rate Constant (k) | 0.31% ± 0.05% per<br>minute                                     | No significant difference from normal in some studies          | [10]         |
| Lymphatic Flow Rate<br>(Upper Limb)        | 10.4 ± 7.3 cm/min (to<br>sentinel node in<br>melanoma patients) | Not specified                                                  | [11]         |
| Transport Index (TI)                       | < 10                                                            | > 10 (pathological)                                            | [7]          |

Table 1: Quantitative parameters for lymphatic function in normal subjects and lymphedema patients.

| Axillary Lymph Node<br>Visualization Rate (Normal<br>Upper Limb) | Reference(s)                                                                                                                                            |
|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~46%                                                             | [8][9]                                                                                                                                                  |
| Increased visualization                                          | [8][9]                                                                                                                                                  |
| ~92% cumulative visualization of lymphatic tracts                | [8][9]                                                                                                                                                  |
| ~86% cumulative visualization of axillary nodes                  | [8][9]                                                                                                                                                  |
|                                                                  | Visualization Rate (Normal Upper Limb)  ~46%  Increased visualization  ~92% cumulative visualization of lymphatic tracts  ~86% cumulative visualization |



Table 2: Time to visualization of axillary lymph nodes in normal subjects.

## **Experimental Protocols**

## **Protocol 1: Assessment of Lymphedema in Extremities**

This protocol is designed for the qualitative and quantitative evaluation of lymphatic function in patients with suspected lymphedema.

- 1. Patient Preparation:
- No special preparation is required.[12]
- If the patient uses compression garments, they should be removed 3-4 hours prior to the study.[13]
- For patient comfort, a topical anesthetic cream (e.g., EMLA cream) can be applied to the injection sites 1-2 hours before the procedure.[12]
- The patient should be informed about the procedure and the need to remain still during imaging.
- 2. Radiopharmaceutical Preparation and Injection:
- Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA).
- Dose: 1 mCi (37 MBq) in a volume of 0.1-0.2 mL per injection site.[14][15]
- Injection: Administer via intradermal injection into the first or second interdigital web space of both feet (for lower extremities) or hands (for upper extremities).[12][13] Bilateral injections are performed for comparison.[2] A fine-gauge needle (25-27G) should be used.[15]
- 3. Imaging Acquisition:
- Equipment: A large field-of-view gamma camera with a low-energy, high-resolution (LEHR)
   collimator.[1]
- Dynamic Imaging: Immediately following injection, acquire dynamic images of the limb and corresponding nodal basin (inguinal or axillary).



- Matrix: 64x64 or 128x128.[1][13]
- Frame Rate: 30-60 seconds per frame for 20-45 minutes.[1][13][14]
- Static Imaging: Acquire static images of the entire limb and nodal basin at later time points.
  - Lower Extremities: At 15, 30, and 90 minutes post-injection.[13]
  - Upper Extremities: Sequential static images for up to 1 hour, with a possible delayed image at 2 hours.[13]
- Patient Activity: To stimulate lymphatic flow, patients with lower extremity edema can be
  encouraged to walk for a short period after the initial dynamic acquisition.[12] Patients with
  upper extremity edema can be asked to clench and unclench their hands.[12]
- 4. Data Analysis:
- Qualitative Analysis: Visually assess the images for:
  - Time to appearance of lymphatic channels and regional lymph nodes.
  - Symmetry of lymphatic drainage.
  - Presence of collateral lymphatic vessels.
  - Evidence of dermal backflow (tracer accumulation in the skin).
  - Obstruction or interruption of lymphatic pathways.[3]
- Quantitative Analysis:
  - Time-Activity Curves (TACs): Draw regions of interest (ROIs) over the injection site and the regional lymph nodes on the dynamic images.[14][16] Generate TACs by plotting the counts within each ROI against time.[16]
  - Transport Index (TI): Calculate the TI based on a scoring system of five criteria: lymphatic transport kinetics, distribution pattern, time to appearance of lymph nodes, and







visualization of lymph nodes and vessels. A score of <10 is normal, while >10 is pathological.

- Nodal Uptake Percentage: Calculate the percentage of the injected dose that accumulates in the regional lymph nodes at a specific time point (e.g., 1.5 hours).[4]
- Mean Transit Time (MTT): This can be calculated from the TACs of the injection site and the nodal basin, providing a measure of the average time for the tracer to travel between these two points.[2]





Click to download full resolution via product page

Fig. 1: Experimental workflow for lymphedema assessment.





Click to download full resolution via product page

Fig. 2: Logical relationship for Transport Index calculation.

# Protocol 2: Sentinel Lymph Node Mapping in Melanoma and Breast Cancer

This protocol outlines the procedure for identifying the sentinel lymph node(s) draining a primary tumor.

- 1. Patient Preparation:
- Patient consultation and explanation of the procedure.[13]
- For breast cancer patients, imaging is often performed the day before or the morning of surgery.[13]
- No other specific preparation is generally required.



- 2. Radiopharmaceutical Preparation and Injection:
- Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA) or other approved nanocolloids.
- Dose: 0.3-1.0 mCi (11-37 MBq) in a total volume of 0.2-0.4 mL, often divided into 2-4 injections.[5][15]
- Injection Technique:
  - Melanoma: Intradermal injections around the primary tumor or biopsy scar, typically at 4 sites.[13] Injections should be within 5 mm of the lesion/scar.[13]
  - Breast Cancer: Peritumoral, periareolar, or intradermal injections over the tumor are common.[13][15] The choice of technique may depend on institutional preference and tumor location.
- 3. Imaging Acquisition:
- Equipment: Gamma camera with a LEHR collimator.
- Dynamic Imaging: Immediately after injection, acquire dynamic images (e.g., 30 seconds per frame for 20 minutes) to visualize the lymphatic channels and the first draining node(s).[13]
   [17]
- Static Imaging: Acquire anterior and lateral static images at 20-30 minutes post-injection to clearly delineate the SLN(s).[13][18] Delayed imaging at 1-2 hours may be performed if the SLN is not visualized initially.
- Skin Marking: The location of the SLN on the skin is marked with a permanent marker, often with the aid of a Co-57 source for anatomical reference, to guide the surgeon.[17]
- 4. Intraoperative Detection:
- During surgery, a handheld gamma probe is used to locate the "hot" sentinel node(s) for excision. The surgeon is guided by the preoperative skin markings and the audible signal from the probe.





Click to download full resolution via product page

Fig. 3: Workflow for Sentinel Lymph Node (SLN) mapping.



### Conclusion

Lymphoscintigraphy with **Lymphoscan** (Tc-99m HSA) is a robust and versatile technique for studying lymphatic flow dynamics. It provides essential diagnostic information for lymphedema and is a cornerstone of modern surgical oncology for sentinel node mapping. The ability to quantify lymphatic function opens avenues for objective monitoring of disease progression and response to therapy. For professionals in drug development, this methodology offers a reliable way to assess the lymphatic transport of novel compounds and their potential effects on the lymphatic system. Standardization of protocols, as outlined in these notes, is critical for obtaining reproducible and comparable results across different research and clinical settings.[1]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tc-99m-Human Serum Albumin Transit Time as a Measure of Arm Breast Cancer-Related Lymphedema PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Comparison of quantitative analysis to qualitative analysis for interpretation of lower-limb lymphoscintigraphy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast Cancer Lymphoscintigraphy (Sentinel Lymph Node Mapping): Practice Essentials, Periprocedural Care, Technique [emedicine.medscape.com]
- 6. snmmi.org [snmmi.org]
- 7. Evaluation of transport kinetics in lymphoscintigraphy: Follow-up study in patients with transplanted lymphatic vessels | Semantic Scholar [semanticscholar.org]
- 8. Characterizing Normal Upper Extremity Lymphatic Flow with 99mTc In-House Dextran: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing Normal Upper Extremity Lymphatic Flow with 99mTc In-House Dextran: A Retrospective Study [mdpi.com]







- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Rates of flow of technetium 99m--labeled human serum albumin from peripheral injection sites to sentinel lymph nodes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiology.unm.edu [radiology.unm.edu]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. Tc-99m human serum albumin lymphoscintigraphy in lymphedema of the lower extremities PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Time-activity curve Wikipedia [en.wikipedia.org]
- 17. Joint Practice Guidelines for Radionuclide Lymphoscintigraphy for Sentinel Node Localization in Oral/Oropharyngeal Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic lymphoscintigraphy in breast cancer patients: feasibility and added value |
   Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application of Lymphoscan in Studying Lymphatic Flow Dynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b224265#application-of-lymphoscan-in-studying-lymphatic-flow-dynamics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com